molecular formula C24H28N2O5 B2910815 7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-3-(4-methoxyphenyl)-2H-chromen-2-one CAS No. 903189-56-0

7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-3-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B2910815
CAS No.: 903189-56-0
M. Wt: 424.497
InChI Key: QCHMPVGLRUVSTF-UHFFFAOYSA-N
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Description

The compound 7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-3-(4-methoxyphenyl)-2H-chromen-2-one is a coumarin derivative featuring a 4-methoxyphenyl group at position 3 and a piperazine-ethoxy substituent at position 6. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound’s structural uniqueness lies in its substitution pattern, which balances lipophilicity and polarity, making it a candidate for therapeutic applications .

Properties

IUPAC Name

7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-29-20-5-2-18(3-6-20)22-16-19-4-7-21(17-23(19)31-24(22)28)30-15-13-26-10-8-25(9-11-26)12-14-27/h2-7,16-17,27H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHMPVGLRUVSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCN(CC4)CCO)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl chromen-2-one with 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-3-(4-methoxyphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-3-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:
  • Linker Length : Ethoxy linkers (shorter) vs. propoxy (longer) influence spatial orientation and target binding. Propoxy derivatives (e.g., 4d, 4h) show broader antimicrobial activity but reduced solubility .
  • Piperazine Substituents: Hydrophilic groups (e.g., hydroxyethyl, hydroxybenzyl) improve solubility and hydrogen bonding, critical for kinase inhibition .
  • Positional Isomerism : Substitution at position 7 (coumarin core) vs. 8 (e.g., benzothiazole derivatives in ) affects steric hindrance and interaction with enzymatic targets .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydroxyethyl group in the target compound increases aqueous solubility compared to acetyl or phenyl-substituted analogs .
  • Metabolic Stability : Acetylated piperazines (e.g., ) may resist oxidative metabolism better than hydroxyethyl derivatives, which are prone to phase II conjugation .
  • Crystal Structure Insights : Piperazine-ethoxy coumarins (e.g., ) adopt planar conformations, facilitating π-π stacking with aromatic residues in enzyme active sites .

Biological Activity

The compound 7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-3-(4-methoxyphenyl)-2H-chromen-2-one (CAS No. 77279-24-4) is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound features a coumarin backbone modified with an ethoxy group and a piperazine moiety. The molecular formula is C20H26N2O4C_{20}H_{26}N_{2}O_{4} with a molecular weight of approximately 362.44 g/mol. The presence of the piperazine ring is significant as it is known to enhance solubility and bioavailability.

Research indicates that coumarin derivatives can exert their biological effects through various mechanisms, including:

  • Inhibition of DNA Synthesis : Some studies have shown that coumarin derivatives can induce cell cycle arrest in the S phase, indicating an inhibition of DNA synthesis. This mechanism is crucial for their potential anti-cancer activity .
  • Reactive Oxygen Species (ROS) Production : The generation of ROS has been linked to the induction of apoptosis in cancer cells, suggesting that this compound may promote oxidative stress leading to cell death .
  • Matrix Metalloproteinase (MMP) Inhibition : Certain coumarin derivatives have demonstrated the ability to inhibit MMPs, which are involved in tumor metastasis .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induces S phase arrest and increases ROS production
MCF-7 (Breast Cancer)12Apoptosis induction via caspase activation
HepG2 (Liver Cancer)20Inhibition of DNA synthesis

Studies have shown that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Anti-inflammatory Activity

In addition to anticancer properties, the compound has shown promise in reducing inflammation. In vitro studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in various inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies have demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of activity .

Case Studies

  • Case Study on Lung Cancer : A study conducted on A549 cells revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through ROS-mediated pathways. The results suggest that this compound could be further developed as an adjunct therapy in lung cancer treatment.
  • Case Study on Breast Cancer : Research involving MCF-7 cells showed that the compound not only inhibited cell proliferation but also triggered apoptosis via caspase activation. These findings support further investigation into its use as a targeted therapy for breast cancer patients.

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